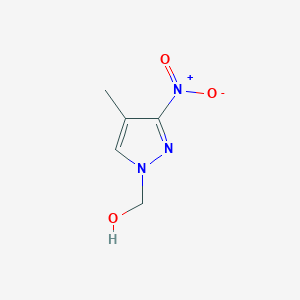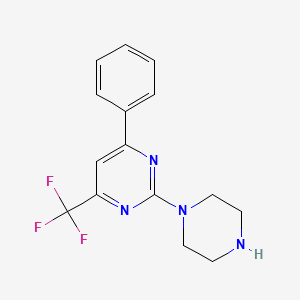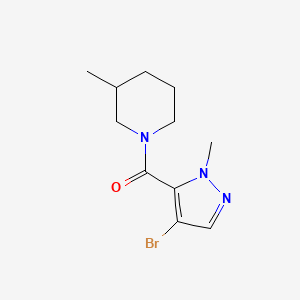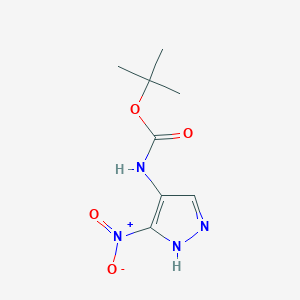methanone](/img/structure/B10907035.png)
[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo adamantílico y una porción morfolino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone generalmente implica múltiples pasos, comenzando con la preparación del anillo de triazol. El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un compuesto de nitrilo adecuado. La bromación y la nitración del anillo de triazol se llevan a cabo utilizando bromo y ácido nítrico, respectivamente.
El grupo adamantílico se introduce mediante una reacción de alquilación de Friedel-Crafts, donde el adamantano reacciona con un agente alquilante adecuado en presencia de un catalizador ácido de Lewis. El paso final implica la unión del grupo morfolino a través de una reacción de sustitución nucleofílica, donde el triazol bromado reacciona con morfolina en condiciones básicas.
Métodos de producción industrial
La producción industrial de 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone puede implicar la optimización de las rutas sintéticas para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar nitroso u otros compuestos de mayor estado de oxidación.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio u óxido de cromo (VI) en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y ejerciendo así sus efectos biológicos. El anillo de triazol y el grupo adamantílico juegan un papel crucial en su afinidad de unión y especificidad. El grupo nitro también puede contribuir a su reactividad e interacción con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(5-Cloro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
- 3-(5-Fluoro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
Singularidad
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone es único debido a la presencia del átomo de bromo, que puede influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C17H22BrN5O4 |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22BrN5O4/c18-14-19-15(23(25)26)20-22(14)17-8-11-5-12(9-17)7-16(6-11,10-17)13(24)21-1-3-27-4-2-21/h11-12H,1-10H2 |
Clave InChI |
NFJHTYWUIAQLSX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)


![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)


![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10907003.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
